molecular formula C21H24N6O4 B2443052 methyl 3-({[8-(4-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate CAS No. 1251606-00-4

methyl 3-({[8-(4-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate

Cat. No.: B2443052
CAS No.: 1251606-00-4
M. Wt: 424.461
InChI Key: NUDXAJPHOTYWOV-UHFFFAOYSA-N
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Description

Methyl 3-({[8-(4-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazolopyrazine core, which is known for its biological activity and versatility in chemical synthesis.

Properties

IUPAC Name

methyl 3-[[2-[8-(4-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4/c1-14-6-9-25(10-7-14)18-19-24-27(21(30)26(19)11-8-22-18)13-17(28)23-16-5-3-4-15(12-16)20(29)31-2/h3-5,8,11-12,14H,6-7,9-10,13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDXAJPHOTYWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The triazolo[4,3-a]pyrazine core is constructed using ethyl trifluoroacetate and hydrazine hydrate under mild conditions (20°C) to form trifluoroacetohydrazide (II ). Subsequent treatment with chloroacetyl chloride and sodium hydroxide yields intermediate III , which undergoes cyclization in phosphorus oxychloride to form oxadiazole IV . Ethylenediamine-mediated ring-opening and cyclization produce the key scaffold VI (3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine).

Reaction Conditions :

  • Cyclization : POCl₃, 10°C, 3 hours.
  • Yield : 72–78%.

Alternative Route via Bromopyridine Diamine

Patent data describes an alternative method starting from 5-bromopyridine-2,3-diamine. Reaction with butyric acid and HATU in DMF forms N-(2-amino-5-bromo-3-pyridyl)butanamide, which undergoes lithium aluminum hydride (LAH) reduction to yield a pyrazine intermediate. Cyclization with hydrazine derivatives completes the triazolo[4,3-a]pyrazine core.

Synthesis of Methyl 3-(Acetylamino)Benzoate

Acetylation of 3-Aminobenzoic Acid

3-Aminobenzoic acid is acetylated using acetic anhydride in ethyl acetate at 70°C. The product is crystallized from ethanol to yield 3-acetamidobenzoic acid.

Reaction Scheme :
$$ \text{3-NH}2\text{C}6\text{H}4\text{COOH} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{3-NHCOCH}3\text{C}6\text{H}4\text{COOH} $$

Esterification with Methanol

The carboxylic acid is esterified using thionyl chloride (SOCl₂) in methanol to form methyl 3-acetamidobenzoate.

Conditions :

  • SOCl₂ (1.2 equiv), methanol, reflux, 4 hours.
  • Yield: 92%.

Amide Coupling to Conjugate the Side Chain

Activation with Dicyclohexylcarbodiimide (DCC)

The triazolo[4,3-a]pyrazine intermediate VI (8-(4-methylpiperidin-1-yl)-3-oxo-triazolo[4,3-a]pyrazine) is reacted with methyl 3-aminobenzoate using DCC and N-hydroxysuccinimide (NHS) in dichloromethane. The reaction proceeds at room temperature for 24 hours.

Mechanism :

  • DCC activates the carboxylic acid to form an O-acylisourea intermediate.
  • Nucleophilic attack by the amine forms the amide bond.

Yield : 65–70%.

One-Pot Sequential Deprotection and Coupling

A patent method describes a one-pot approach where Boc-protected intermediates are deprotected with trifluoroacetic acid (TFA) and directly coupled with the benzoate derivative using HATU as the coupling agent.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography (chloroform:methanol, 95:5) to isolate the target compound.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazolo-H), 3.89 (s, 3H, OCH₃), 2.85–2.75 (m, 4H, piperidine-H).
  • MS (ESI+) : m/z 454.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Core Synthesis Yield Piperidine Coupling Yield Total Yield Key Advantage
Hydrazine Cyclization 78% 68% 53% Mild conditions
Bromopyridine Route 65% 72% 47% Scalability

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclization : Competing pathways during triazolo ring formation necessitate precise stoichiometric control.
  • Catalyst Cost : Palladium-based catalysts contribute significantly to production expenses. Iron or nickel alternatives are under investigation.
  • Ester Hydrolysis : The methyl ester group is prone to hydrolysis under basic conditions, requiring pH monitoring during coupling.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[8-(4-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 3-({[8-(4-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate typically involves multi-step reactions starting from readily available precursors. The characterization of the synthesized compound is performed using various techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the structure and confirm the purity of the compound.
  • Mass Spectrometry (MS) : Provides molecular weight and structural information.
  • Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of triazolo[4,3-a]pyrazine derivatives, including this compound. These compounds have shown effectiveness against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Methyl 3-(...)Staphylococcus aureus32 μg/mL
Methyl 3-(...)Escherichia coli16 μg/mL

These results indicate that the compound exhibits moderate to good antibacterial properties comparable to first-line agents like ampicillin .

Anti-inflammatory Activity

In addition to antibacterial properties, compounds similar to this compound have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. This dual inhibition can potentially lead to therapeutic applications in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with target proteins. These studies provide insights into:

  • Binding affinities
  • Interaction patterns with active sites of enzymes
  • Structure–activity relationships

Such insights are crucial for optimizing the pharmacological profile of this compound and its derivatives .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of triazolo derivatives similar to this compound. For instance:

  • Study on Antibacterial Activity : A comprehensive evaluation of synthesized triazolo derivatives showed that certain modifications significantly enhanced antibacterial efficacy against resistant strains .
  • Anti-inflammatory Evaluation : Research indicated that specific structural features contributed to increased anti-inflammatory activity by inhibiting key inflammatory pathways .

These findings underscore the therapeutic potential of this compound in drug development.

Mechanism of Action

The mechanism of action of methyl 3-({[8-(4-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrazine core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-({[8-(4-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This versatility makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Methyl 3-({[8-(4-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate (CAS Number: 1251606-00-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a benzoate moiety linked to a triazolo-pyrazine derivative via an acetylamino group. The presence of a piperidine ring adds to its pharmacological relevance.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of triazole and pyrazine have shown promise in inhibiting tumor cell proliferation through various mechanisms:

  • Inhibition of Key Signaling Pathways : Many derivatives have been reported to inhibit pathways such as PI3K/Akt and c-Met signaling, which are crucial for cancer cell survival and proliferation. For example, a related compound demonstrated an IC50 value of 0.002 μM against MHCC97H liver cancer cells, indicating potent antiproliferative effects .
  • Induction of Apoptosis : Compounds similar to this compound have been shown to trigger apoptotic pathways in cancer cells. Mechanistic studies reveal that these compounds can increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins .

Study 1: Anticancer Activity in Liver Cancer Models

A study evaluated the anticancer activity of a related triazole compound against MHCC97H liver cancer cells. The results showed:

Treatment Concentration (nM)% Cell Viability
0 (Control)100%
170%
545%
1025%

This study concluded that the compound effectively reduces cell viability in a dose-dependent manner .

Study 2: Selectivity Towards Cancer Cells

Another study assessed the selectivity of a derivative against normal human cells compared to cancerous cells. The selectivity ratios indicated that the compound exhibited high cytotoxicity towards MHCC97H cells while being nearly inactive against normal liver cells (LO2) and keratinocytes (HaCat):

Cell TypeSelectivity Ratio
MHCC97H953.5
LO25750.0
HaCat>1000

These findings suggest that the compound selectively targets cancer cells with minimal effects on normal tissues .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways critical for tumor growth.
  • Cell Cycle Arrest : Studies show that treatment with related compounds leads to cell cycle arrest at the G1 phase, preventing further proliferation .

Q & A

Q. Advanced

  • Structure-Activity Relationship (SAR) studies : Systematically compare substituent electronic effects (e.g., electron-withdrawing vs. donating groups) using in vitro receptor assays .
  • Data normalization : Control for variables like purity (≥97% by HPLC) and solvent effects, which influence IC50_{50} values .
  • Meta-analysis : Cross-reference with literature on analogous triazolo[4,3-a]pyrazines to identify trends .

What purification methods are effective for isolating triazolo[4,3-a]pyrazine derivatives?

Q. Basic

  • Recrystallization : Methanol or 2-methoxyethanol yields high-purity solids (m.p. 178–264°C) .
  • Column chromatography : Use gradients like cyclohexane/EtOAc (6:4) to separate by-products from target compounds .
  • Solvent extraction : EtOAc/water partitions remove unreacted amines or salts .

What strategies optimize reaction yields in synthesizing the acetylated amino benzoate component?

Q. Advanced

  • Stoichiometry : Use 1.2 equivalents of α-bromoketones to drive coupling reactions to completion .
  • Catalysis : Anhydrous triethylamine (1.3 eq.) enhances nucleophilicity in acetylation steps .
  • Reaction time : Extended reflux (24–48 hours) ensures full conversion, monitored by TLC .

How is TLC used in monitoring the synthesis of such compounds?

Q. Basic

  • Stationary phase : Silica gel plates track reaction progress.
  • Eluent systems : EtOAc/hexane mixtures (e.g., 5:2) resolve intermediates from starting materials .
  • Visualization : UV light or iodine staining detects spots corresponding to target Rf_f values .

What crystallographic methods confirm the molecular conformation of the triazolo[4,3-a]pyrazine ring?

Q. Advanced

  • Single-crystal X-ray diffraction : Resolves bond angles and planarity of the bicyclic core, critical for docking studies .
  • Density Functional Theory (DFT) : Validates crystallographic data by simulating electronic environments .

What are common by-products in the synthesis, and how are they identified?

Q. Basic

  • Unreacted intermediates : Detectable via 1^1H NMR (e.g., residual benzyl chloride peaks at δ 4.5–4.7 ppm) .
  • Dimerization products : Column chromatography separates dimers formed during coupling steps .
  • Degradation products : IR identifies oxidized by-products (e.g., carbonyl stretches >1750 cm1^{-1}) .

How do electronic effects of substituents on the piperidine ring impact the compound’s pharmacokinetic properties?

Q. Advanced

  • Electron-withdrawing groups (e.g., trifluoromethyl): Improve metabolic stability but reduce solubility .
  • Hydrophobic substituents (e.g., tert-butyl): Enhance blood-brain barrier penetration but increase plasma protein binding .
  • Balancing logP : Optimal logP values (2–4) are achieved via substituent tuning, validated by HPLC retention times .

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